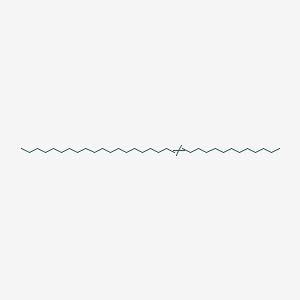

Tritriacont-13-ene

Beschreibung

Tritriacont-13-ene is a long-chain unsaturated hydrocarbon with the molecular formula C₃₃H₆₆. It belongs to the alkene family, characterized by a single double bond located at the 13th carbon position. This compound is structurally defined by its 33-carbon backbone and a cis or trans configuration at the double bond, which influences its physical and chemical properties.

Eigenschaften

CAS-Nummer |

66648-67-7 |

|---|---|

Molekularformel |

C33H66 |

Molekulargewicht |

462.9 g/mol |

IUPAC-Name |

tritriacont-13-ene |

InChI |

InChI=1S/C33H66/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h25,27H,3-24,26,28-33H2,1-2H3 |

InChI-Schlüssel |

UUZLBXRUCSAFFV-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCCCC=CCCCCCCCCCCCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Tritriacont-13-ene typically involves the oligomerization of smaller alkenes or the reduction of longer-chain alkynes. One common method is the catalytic hydrogenation of tritriacontyne, which involves the use of a palladium or platinum catalyst under high pressure and temperature conditions .

Industrial Production Methods: In an industrial setting, Tritriacont-13-ene can be produced through the Fischer-Tropsch process, which converts a mixture of carbon monoxide and hydrogen into liquid hydrocarbons using a metal catalyst. This method is particularly useful for producing long-chain hydrocarbons like Tritriacont-13-ene .

Types of Reactions:

Oxidation: Tritriacont-13-ene can undergo oxidation reactions to form epoxides or alcohols. Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

Reduction: The compound can be reduced to Tritriacontane using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C).

Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine replace hydrogen atoms on the carbon chain.

Common Reagents and Conditions:

Oxidation: KMnO₄ in an aqueous solution at room temperature.

Reduction: Hydrogen gas with Pd/C catalyst at elevated temperatures.

Substitution: Chlorine or bromine gas in the presence of light or heat.

Major Products Formed:

Oxidation: Epoxides, alcohols.

Reduction: Tritriacontane.

Substitution: Halogenated alkanes.

Wissenschaftliche Forschungsanwendungen

Tritriacont-13-ene has various applications in scientific research:

Chemistry: Used as a model compound for studying long-chain hydrocarbon behavior and reactions.

Biology: Investigated for its role in biological membranes and as a potential biomarker for certain organisms.

Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.

Industry: Utilized in the production of lubricants, waxes, and other long-chain hydrocarbon products.

Wirkmechanismus

The mechanism of action of Tritriacont-13-ene primarily involves its interaction with other molecules through van der Waals forces due to its long hydrophobic chain. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its molecular targets include lipid membranes and hydrophobic regions of proteins .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

However, insights can be drawn from general principles of hydrocarbon chemistry and comparisons with compounds listed in the evidence, such as chlorinated ethanes and trioxacycloalkanes, which differ significantly in structure and function.

Structural and Functional Differences

- Tritriacont-13-ene vs. Chlorinated Ethanes (e.g., 1,1,1-Trichloroethane): Property Tritriacont-13-ene 1,1,1-Trichloroethane (C₂H₃Cl₃) Molecular Weight ~462.9 g/mol ~133.4 g/mol Boiling Point Estimated >300°C 74°C Polarity Nonpolar Moderately polar (due to Cl) Applications Lubricants, surfactants Solvent, degreasing agent Tritriacont-13-ene’s long hydrocarbon chain renders it hydrophobic and thermally stable, whereas 1,1,1-trichloroethane’s chlorine atoms enhance its polarity and volatility, making it suitable for industrial cleaning applications.

- Tritriacont-13-ene vs. Trioxacycloalkanes (e.g., Trioxacyclotriacontane): Property Tritriacont-13-ene Trioxacyclotriacontane Backbone Structure Linear alkene Cyclic ether with three oxygen atoms Reactivity Prone to oxidation at double bond Stable due to cyclic ether structure Functional Role Material science Potential drug delivery systems Trioxacycloalkanes’ oxygenated cyclic structures confer rigidity and chemical stability, contrasting with Tritriacont-13-ene’s flexibility and reactivity at the double bond.

Research Findings and Challenges

- Synthesis Complexity : Tritriacont-13-ene requires multi-step synthesis (e.g., Wittig reactions or dehydrogenation of tritriacontane), whereas chlorinated ethanes and trioxacycloalkanes are synthesized via halogenation or cyclization, respectively .

- Thermal Behavior : Tritriacont-13-ene’s melting point (~60–70°C) is higher than that of trioxacycloalkanes, which often exhibit lower melting points due to cyclic strain .

Limitations of Available Evidence

This gap highlights the need for expanded research into long-chain unsaturated hydrocarbons, particularly regarding their thermodynamic profiles and industrial scalability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.